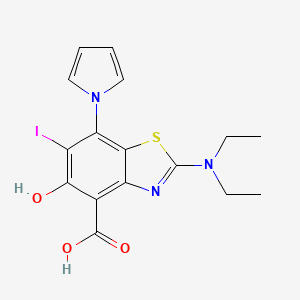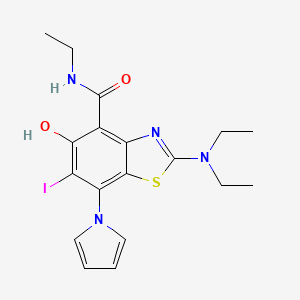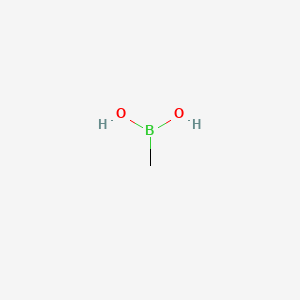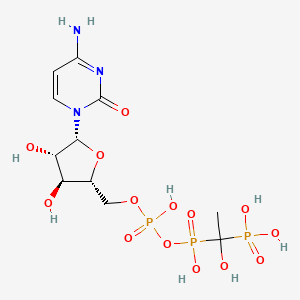
FAA1 アゴニスト-1
概要
説明
FAA1 アゴニスト-1 は、脂肪酸の活性化に関与することが知られている化合物です。特にオートファジーの文脈で重要であり、オートファジーは細胞成分を分解しリサイクルする細胞プロセスです。 This compound は細胞内の特定のベシクルに動員され、そこで負電荷の膜に結合し、脂肪酸の活性化を促進します .
科学的研究の応用
FAA1 agonist-1 has a wide range of scientific research applications:
Chemistry: It is used to study the activation of fatty acids and their role in cellular processes.
Biology: FAA1 agonist-1 is significant in understanding autophagy and its implications in cellular stress responses.
Medicine: The compound is being explored for its potential therapeutic applications in diseases associated with defects in autophagy, such as neurodegenerative disorders.
作用機序
FAA1 アゴニスト-1 は、細胞内の負電荷の膜に結合することによって効果を発揮します。この結合は、脂肪酸の活性化を促進し、脂肪酸は次に、オートファゴソームの形成と拡張に使用されます。関連する分子標的には、ホスファチジルイノシトール3-リン酸やホスファチジルイノシトール4-リン酸などのホスホイノシチドが含まれます。 この経路には、ファゴフォアの核形成と拡張を脂質合成に結び付ける正のフィードバックループが含まれます .
6. 類似化合物の比較
This compound は、脂肪酸を活性化し、オートファジーを促進する能力においてユニークです。類似の化合物には次のようなものがあります。
FAA4: 同様の特異性と生物学的役割を持つ別のアシルCoAシンテターゼ。
GPR40 アゴニスト 4: 血漿グルコースレベルの低下とインスリン分泌の強化に役割を果たすことが知られています.
これらの化合物と比較して、this compound は、オートファジーにおける役割とそのプロセスにおける欠陥に関連する疾患における潜在的な治療用途において特に重要です .
生化学分析
Biochemical Properties
FAA1 agonist-1 interacts with various enzymes, proteins, and other biomolecules. It is an enzyme that activates fatty acids . The activation of these compounds is crucial for their metabolic utilization . FAA1 agonist-1 has a preference for C12:0-C16:0 chain lengths .
Cellular Effects
FAA1 agonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . FAA1 agonist-1 is recruited to Atg9 vesicles by directly binding to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This recruitment is key for its efficient catalysis and promotes phagophore expansion .
Molecular Mechanism
FAA1 agonist-1 exerts its effects at the molecular level through various mechanisms. It binds directly to negatively charged membranes, which is required for its recruitment to phagophores . This interaction with the membrane is essential for its efficient catalysis . FAA1 agonist-1 activates fatty acids, which are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Temporal Effects in Laboratory Settings
Over time, FAA1 agonist-1 shows changes in its effects in laboratory settings. It has been shown to stimulate insulin secretion in INS-1 cells in a glucose-dependent manner and exhibits high antihyperglycemic effects .
Dosage Effects in Animal Models
The effects of FAA1 agonist-1 vary with different dosages in animal models. A novel GPR40/FFA1 agonist, CPL207280, has shown safety and effects on glucose homeostasis both in vitro and in vivo in different diabetic animal models .
Metabolic Pathways
FAA1 agonist-1 is involved in various metabolic pathways. It activates fatty acids, producing activated intermediates, acyl-CoAs, that are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Transport and Distribution
FAA1 agonist-1 is transported and distributed within cells and tissues. It localizes to lipid particles and the plasma membrane . It is recruited to Atg9 vesicles by directly binding to negatively charged membranes .
Subcellular Localization
FAA1 agonist-1 localizes to lipid particles and the plasma membrane . It is also found in the endoplasmic reticulum and mitochondrion in high-throughput studies . Its localization is key for its efficient catalysis and promotes phagophore expansion .
準備方法
合成経路と反応条件: FAA1 アゴニスト-1 の合成には、脂肪酸の活性化を含むいくつかのステップが含まれます。この化合物は、脂肪酸を特定の酵素に結合させる一連の化学反応によって合成されます。 反応条件には通常、負電荷の膜と、ホスファチジルイノシトール3-リン酸やホスファチジルイノシトール4-リン酸などのホスホイノシチドの存在が含まれます .
工業的生産方法: this compound の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、脂肪酸を酵素 FAA1 に結合させるためのバイオリアクターの使用が含まれます。 生産は、化合物の高収率と純度を確保するために最適化されています .
化学反応の分析
反応の種類: FAA1 アゴニスト-1 は主に、脂肪酸に結合する活性化反応を起こします。 これらの反応は、オートファジーに関与する二重膜ベシクルであるオートファゴソームの形成と拡張に不可欠です .
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、脂肪酸、ホスホイノシチド、および負電荷の膜が含まれます。 条件には通常、this compound がこれらの膜に結合することをサポートする細胞環境が含まれます .
生成される主要な生成物: これらの反応から生成される主要な生成物は、活性化された脂肪酸であり、これはオートファゴソームの生合成に不可欠です。 これらの活性化された脂肪酸は、脂質合成や膜拡張などの細胞プロセスで重要な役割を果たします .
4. 科学研究の応用
This compound は、さまざまな科学研究の用途を持っています。
化学: 脂肪酸の活性化とその細胞プロセスにおける役割を研究するために使用されます。
生物学: this compound は、オートファジーとその細胞ストレス応答における影響を理解するために重要です。
医学: この化合物は、神経変性疾患など、オートファジーの欠陥に関連する疾患における潜在的な治療用途について研究されています。
類似化合物との比較
FAA1 agonist-1 is unique in its ability to activate fatty acids and facilitate autophagy. Similar compounds include:
FAA4: Another acyl-CoA synthetase with similar specificities and biological roles.
GPR40 agonist 4: Known for its role in reducing plasma glucose levels and enhancing insulin secretion.
Compared to these compounds, FAA1 agonist-1 is particularly significant for its role in autophagy and its potential therapeutic applications in diseases associated with defects in this process .
特性
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZZALZTNOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




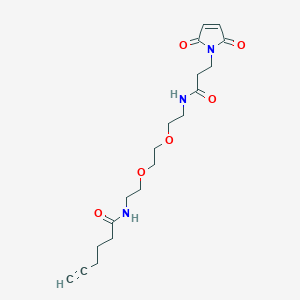
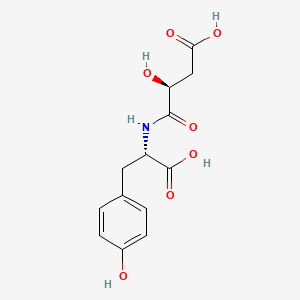
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
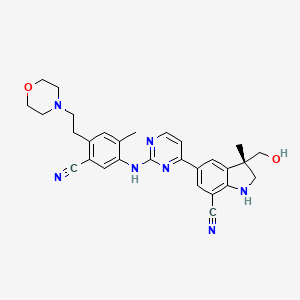


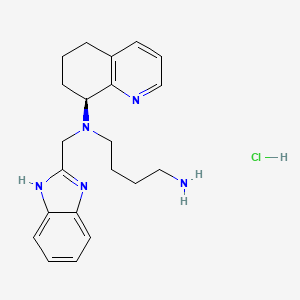
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
